molecular formula C11H12N4O3 B597507 N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide CAS No. 1269400-04-5

N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide

Cat. No.: B597507
CAS No.: 1269400-04-5
M. Wt: 248.242
InChI Key: KRQJJPTWQAWICH-UHFFFAOYSA-N
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Description

N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide is a chemical compound with the molecular formula C11H12N4O3 It is known for its unique structural features, which include a cyano group, a methoxy group, and a nitro group attached to a phenyl ring, along with a dimethylformimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide typically involves the reaction of 2-cyano-5-methoxy-4-nitroaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of 2-cyano-5-methoxy-4-aminophenyl-N,N-dimethylformimidamide.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The cyano and nitro groups play a crucial role in its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide
  • N’-(2-cyano-5-methoxyphenyl)-N,N-dimethylformimidamide
  • N’-(2-cyano-5-nitrophenyl)-N,N-dimethylformimidamide

Uniqueness

N’-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylformimidamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which impart distinct electronic and steric properties

Properties

IUPAC Name

N'-(2-cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-14(2)7-13-9-5-11(18-3)10(15(16)17)4-8(9)6-12/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQJJPTWQAWICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC(=C(C=C1C#N)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693273
Record name N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269400-04-5
Record name N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylmethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(2-Cyano-5-methoxy-4-nitrophenyl)-N,N-dimethylimidoformamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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